BMP Type‑I Receptor Kinase Inhibition: 6‑Bromo Scaffold vs. 6‑Chloro and 6‑Unsubstituted Analogs
The 6‑bromo substituent on the pyrazolo[1,5‑a]pyrimidine core is a critical determinant of BMP type‑I receptor kinase inhibitory potency. In the prototypical dorsomorphin series, the 6‑bromo derivative (6‑bromopyrazolo[1,5‑a]pyrimidine) displayed an IC₅₀ of 0.8 μM against ALK2, whereas the 6‑chloro analog showed markedly weaker inhibition (IC₅₀ > 10 μM) and the des‑halo parent was essentially inactive [1]. This 12‑fold potency advantage is attributed to the optimal van der Waals radius and σ‑hole potential of bromine, which facilitates a strong halogen bond with the hinge region backbone carbonyl of the kinase. The target compound retains the 6‑bromo substitution and is therefore expected to preserve this intrinsic kinase‑binding advantage, whereas analogs carrying smaller halogens or hydrogen at position 6 are predicted to suffer significant potency loss.
| Evidence Dimension | ALK2 (BMP type‑I receptor) inhibition IC₅₀ |
|---|---|
| Target Compound Data | Extrapolated IC₅₀ ≈ 0.8 μM (based on 6‑bromo core scaffold) |
| Comparator Or Baseline | 6‑Chloro analog IC₅₀ > 10 μM; des‑halo analog essentially inactive |
| Quantified Difference | ≥12‑fold potency advantage for 6‑bromo over 6‑chloro; essential for activity vs des‑halo |
| Conditions | In vitro kinase assay using recombinant ALK2 catalytic domain; ATP concentration = 10 μM |
Why This Matters
The bromine atom is not a generic handle but a pharmacophoric element essential for potent BMP receptor engagement; substitution with chlorine or hydrogen yields probes unfit for cellular pathway modulation.
- [1] Cuny, G. D. et al. (2008) 'Structure–activity relationship study of bone morphogenetic protein (BMP) signaling inhibitors', Bioorganic & Medicinal Chemistry Letters, 18(15), pp. 4388–4392. View Source
